molecular formula C9H11Cl2NO4S2 B1421103 N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide CAS No. 1182254-29-0

N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide

Cat. No. B1421103
M. Wt: 332.2 g/mol
InChI Key: POPIZIJIGCXABX-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its potential as a reactant or product in various chemical reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.


Scientific Research Applications

  • Structural Analysis and Crystallography

    • A study focused on the structural analysis of N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide derivatives, examining the nature of intermolecular interactions and crystallography. It highlighted the synthesis of these compounds and analyzed their crystal structures using laboratory X-ray powder diffraction data. The study provided insights into the hydrogen bonding and molecular geometry of these compounds (Dey et al., 2015).
  • Molecular Conformation Studies

    • Research on N-(3,4-Dichlorophenyl)methanesulfonamide revealed details about the molecular conformation, including the syn conformation of the N—H bond to the meta-chloro group. This study contributed to understanding the bond parameters and molecular structure, offering insights into the behavior of these compounds in different environments (Gowda, Foro, & Fuess, 2007).
  • Synthesis and Reactivity

    • A paper detailed the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides, showcasing the potential for creating various substituted indoles in a straightforward manner. This research is significant in the field of synthetic organic chemistry (Sakamoto et al., 1988).
  • Computational Chemistry Applications

    • The paper on DFT-based computational study explored the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide. It emphasized the use of computational methods in understanding the physical and chemical properties of these compounds (Karabacak, Cinar, & Kurt, 2010).
  • Microbial Reduction in Organic Synthesis

    • Research on the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide highlighted its potential as a chiral intermediate for the synthesis of beta-receptor antagonists. This study underscores the role of microorganisms in organic synthesis, particularly in achieving stereoselectivity (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.


Future Directions

This involves predicting or proposing potential applications or areas of study for the compound based on its properties and behaviors.


properties

IUPAC Name

N-[2-chloro-3-(chloromethyl)phenyl]-N-methylsulfonylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO4S2/c1-17(13,14)12(18(2,15)16)8-5-3-4-7(6-10)9(8)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPIZIJIGCXABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC(=C1Cl)CCl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674021
Record name N-[2-Chloro-3-(chloromethyl)phenyl]-N-(methanesulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide

CAS RN

1182254-29-0
Record name N-[2-Chloro-3-(chloromethyl)phenyl]-N-(methanesulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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